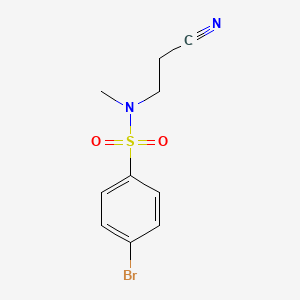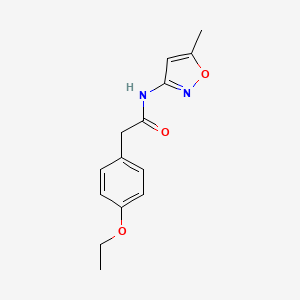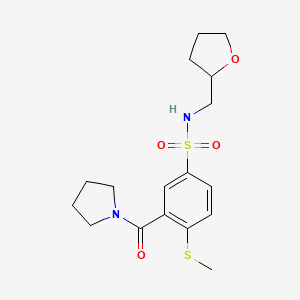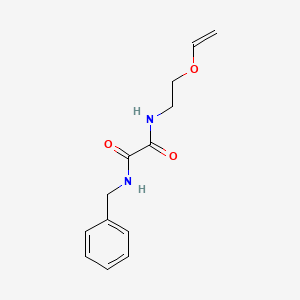![molecular formula C19H20N2O4 B4668796 ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4668796.png)
ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate
Descripción general
Descripción
Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate is a complex organic compound with a unique structure that includes an anilinocarbonyl group and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with aniline and 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The anilinocarbonyl group can form hydrogen bonds with active sites, while the phenylamino group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-{[2-(benzoyl)phenyl]amino}-4-oxobutanoate
- Ethyl 4-{[2-(phenylcarbamoyl)phenyl]amino}-4-oxobutanoate
- Ethyl 4-{[2-(methylcarbamoyl)phenyl]amino}-4-oxobutanoate
Uniqueness
Ethyl 4-{[2-(anilinocarbonyl)phenyl]amino}-4-oxobutanoate is unique due to the presence of both an anilinocarbonyl group and a phenylamino group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[2-(phenylcarbamoyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-25-18(23)13-12-17(22)21-16-11-7-6-10-15(16)19(24)20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJMCOKZMYYDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4668723.png)

![(4-Benzylpiperazin-1-yl)[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4668750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-methylbenzyl)urea](/img/structure/B4668753.png)
![(2Z)-2-cyano-N-(4-methylphenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enamide](/img/structure/B4668771.png)
![4-[hydroxy(diphenyl)methyl]-N-(3-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4668782.png)


![2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4668790.png)

![N-allyl-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4668801.png)
![dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4668806.png)
![3,5-DIMETHYL-N-[4-(1,3-THIAZOL-2-YLSULFAMOYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4668822.png)
